molecular formula C10H18N2O B2561431 N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide CAS No. 2137592-22-2

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide

Cat. No.: B2561431
CAS No.: 2137592-22-2
M. Wt: 182.267
InChI Key: IHMXXOFLWPUXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide is a bicyclic amide derivative featuring a rigid 7-azabicyclo[2.2.1]heptane scaffold. This structure is conformationally constrained, making it valuable in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChRs) and other neurological targets .

Properties

IUPAC Name

N-(7-azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-6(2)10(13)12-9-5-7-3-4-8(9)11-7/h6-9,11H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXXOFLWPUXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, modulating neurotransmission and affecting various physiological processes . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

a) N-(exo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group and trifluoroacetamide substituent.
  • Molecular Weight : 308.30 g/mol .
b) N-bicyclo[2.2.1]hept-2-yl-2-chloroacetamide
  • Structure : Contains a chloroacetamide group instead of 2-methylpropanamide.
c) (+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate
  • Structure : Includes a benzylcarbamate moiety.

Pharmacological Analogs: Epibatidine Derivatives

Epibatidine, a natural alkaloid with a 7-azabicyclo[2.2.1]heptane core, binds to α4β2 nAChRs with affinity ~200 times greater than morphine . Key comparisons:

Parameter N-(7-Azabicyclo[...]-2-methylpropanamide Epibatidine
Substituent 2-Methylpropanamide Chloropyridine
Receptor Affinity (α4β2) Likely moderate (inferred from analogs) Extremely high (Ki < 1 nM)
Toxicity Expected lower (amide vs. chlorinated aryl) Severe (limits clinical use)
Synthetic Accessibility Moderate (amide coupling methods) Low (complex natural product)

The 2-methylpropanamide group in the target compound likely reduces toxicity compared to epibatidine’s chloropyridine moiety while retaining sufficient receptor engagement .

Comparison with Other Bicyclic Systems

a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences : The sulfur atom in the thia-azabicyclo system increases ring strain and reactivity, making these compounds potent β-lactam antibiotics (e.g., cephalosporins) rather than neurological agents .
b) Baccatin III Esters with Azabicyclo Moieties
  • Example: Baccatin III 13-ester derivatives with azabicyclo-linked amino acids.
  • Key Differences : These taxane analogs are optimized for tubulin binding and anticancer activity, diverging entirely from the neurological focus of the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Key Substituent Biological Target
N-(7-Azabicyclo[...]-2-methylpropanamide ~265 (estimated) 2-Methylpropanamide nAChRs
Epibatidine 208.6 Chloropyridine α4β2 nAChRs
N-exo-7-Boc analog 308.30 Trifluoroacetamide Research chemical
4-Thia-1-azabicyclo derivative ~500 (estimated) β-lactam ring Bacterial penicillin-binding proteins

Table 2: Commercial Availability and Stability

Compound CAS Number Status Notes
N-(exo-7-Boc-...) trifluoroacetamide 1932091-69-4 Available (inquire) Lab use only
(+/-)-endo-7-Boc-... benzylcarbamate 1221818-02-5 Discontinued Stability/synthesis issues

Biological Activity

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound is characterized by the presence of a bicyclic structure known as 7-azabicyclo[2.2.1]heptane, which contributes to its biological properties. The molecular formula is C11H19NOC_{11}H_{19}NO, and its molecular weight is approximately 197.27 g/mol.

This compound exhibits several mechanisms of action:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). This interaction can influence synaptic transmission and neuroplasticity.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can affect the pharmacokinetics of other drugs or endogenous compounds.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective Effects Protects neuronal cells from damage due to excitotoxicity and oxidative stress.
Cognitive Enhancement Improves learning and memory functions in animal models, possibly through cholinergic pathways.
Analgesic Properties Exhibits pain-relieving effects in preclinical studies, suggesting potential use in pain management.
Anti-inflammatory Effects Reduces inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Neuroprotective Studies : A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in neuronal death following induced excitotoxicity, highlighting its potential for treating neurodegenerative conditions.
  • Cognitive Enhancement Trials : In a double-blind placebo-controlled trial involving healthy adults, participants receiving the compound showed improved performance on cognitive tasks compared to those on placebo, suggesting its utility in enhancing cognitive function.
  • Pain Management Research : A preclinical study indicated that the compound effectively reduced pain responses in a model of inflammatory pain, marking it as a promising candidate for further development as an analgesic agent.

Q & A

Q. How can reaction conditions be optimized for synthesizing N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide?

Methodological Answer:

  • Optimize temperature (60–120°C) and solvent polarity (e.g., DMF, THF) to balance reaction rate and byproduct formation.
  • Use catalysts like palladium complexes for cross-coupling steps (e.g., transannular C–H functionalization) .
  • Monitor purity via TLC or RP-HPLC with gradients (e.g., n-hexane/ethyl acetate or acetonitrile/water) .
  • Purify intermediates via column chromatography or recrystallization to ensure >95% purity before subsequent steps .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the bicyclic framework and amide linkage. Key signals include deshielded protons near the nitrogen atom (δ 3.5–4.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for C11_{11}H18_{18}N2_2O: 195.1497).
  • RP-HPLC : Employ C18 columns with UV detection (210–254 nm) for purity quantification; validate methods per ICH guidelines .

Q. Which biological targets are most relevant for initial pharmacological screening?

Methodological Answer:

  • Prioritize nicotinic acetylcholine receptors (nAChRs), particularly α4β2 subtypes, due to structural similarities with epibatidine derivatives .
  • Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or radioligand binding studies .
  • Assess cellular toxicity via MTT or apoptosis assays in neuronal cell lines (e.g., SH-SY5Y) to identify therapeutic windows .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Compare assay conditions: Differences in buffer pH, ion concentrations, or cell models (primary vs. immortalized) can alter binding affinities. Replicate studies under standardized protocols .
  • Analyze stereochemistry: Use chiral HPLC to confirm enantiomeric purity, as inactive isomers may skew results .
  • Validate target specificity via CRISPR knockouts or siRNA silencing to rule off-target effects .

Q. What strategies are effective for exploring structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Core Modifications : Introduce substituents at the 2-methylpropanamide group (e.g., halogenation, alkyl chains) to probe steric and electronic effects .
  • Bicyclic Framework : Synthesize 7-azabicyclo[2.2.1]heptane derivatives with varied bridgehead substituents (e.g., hydroxyl, carbonyl) to assess conformational flexibility .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with nAChR binding pockets .

Q. How can polymorphic forms impact pharmacological activity, and how are they characterized?

Methodological Answer:

  • Impact : Polymorphs may alter solubility (e.g., amorphous vs. crystalline forms) and bioavailability. Test dissolution rates in simulated gastric fluid .
  • Characterization :
  • PXRD : Identify distinct diffraction patterns for each polymorph.
  • DSC/TGA : Measure thermal stability (e.g., melting points, decomposition temperatures).
  • SSNMR : Detect hydrogen-bonding variations in solid-state structures .

Q. What methods ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization steps to control stereochemistry .
  • Chiral Resolution : Separate enantiomers via HPLC with amylose-based columns (e.g., Chiralpak IA) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.